[4-(Methylthio)phenoxy]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[4-(Methylthio)phenoxy]acetic acid: is an organic compound with the molecular formula C9H10O3S and a molecular weight of 198.24 g/mol This compound is characterized by the presence of a phenoxy group substituted with a methylthio group at the para position and an acetic acid moiety
Mechanism of Action
Target of Action
It’s known that phenoxyacetic acid derivatives can interact with various biological targets
Mode of Action
Phenoxyacetic acid derivatives have been shown to exhibit antioxidant effects by scavenging free radicals . This suggests that [4-(Methylthio)phenoxy]acetic acid might interact with its targets to modulate oxidative stress, but more research is needed to confirm this.
Biochemical Pathways
Phenoxyacetic acid derivatives have been associated with the modulation of oxidative stress pathways
Pharmacokinetics
It’s known that phenoxyacetic acid derivatives can be rapidly absorbed and extensively metabolized . More research is needed to outline the specific pharmacokinetic properties of this compound and their impact on its bioavailability.
Result of Action
Phenoxyacetic acid derivatives have been associated with antioxidant effects . This suggests that this compound might exert similar effects, but more research is needed to confirm this.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, inappropriate storage and application practices may lead to the wide dispersal of phenoxy herbicides, including phenoxyacetic acid derivatives, throughout the environment This can potentially affect the compound’s action and efficacy
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of [4-(Methylthio)phenoxy]acetic acid typically involves the reaction of p-halogenated phenylacetic acid derivatives with sodium methyl mercaptide in the presence of cuprous ions and dimethylformamide (DMF). This method avoids the Willgerodt-Kindler reactions, which generate hydrogen sulfide, a pollutant . The reaction conditions are mild and environmentally friendly, making it suitable for large-scale industrial production.
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes, with an emphasis on scalability and environmental safety. The use of catalytic reactions in the presence of cuprous ions and DMF ensures high yields and minimal environmental impact .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [4-(Methylthio)phenoxy]acetic acid can undergo oxidation reactions, particularly at the methylthio group, leading to the formation of sulfoxides and sulfones.
Reduction: Reduction reactions can convert the methylthio group to a thiol group.
Substitution: The phenoxy group can participate in various substitution reactions, including nucleophilic aromatic substitution.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like sodium hydride and alkyl halides are commonly employed.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted phenoxyacetic acids.
Scientific Research Applications
Chemistry:
- Used as a building block in organic synthesis.
- Intermediate in the synthesis of more complex molecules.
Biology:
- Potential applications in the study of enzyme interactions and metabolic pathways.
Medicine:
- Investigated for its potential use in drug development, particularly as a precursor for pharmaceuticals .
Industry:
Comparison with Similar Compounds
Phenoxyacetic acid: Similar structure but lacks the methylthio group.
2,4-Dichlorophenoxyacetic acid: A widely used herbicide with a similar phenoxyacetic acid backbone but different substituents.
Uniqueness:
- The presence of the methylthio group in [4-(Methylthio)phenoxy]acetic acid imparts unique chemical properties, such as increased lipophilicity and potential for specific biological interactions .
Conclusion
This compound is a versatile compound with significant potential in various scientific fields. Its unique chemical structure allows for diverse applications in chemistry, biology, medicine, and industry. The environmentally friendly preparation methods and its ability to undergo various chemical reactions further enhance its utility in research and industrial settings.
Properties
IUPAC Name |
2-(4-methylsulfanylphenoxy)acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O3S/c1-13-8-4-2-7(3-5-8)12-6-9(10)11/h2-5H,6H2,1H3,(H,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVKQUYSTJGUONY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)OCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60408169 |
Source
|
Record name | [4-(methylthio)phenoxy]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60408169 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15267-49-9 |
Source
|
Record name | [4-(methylthio)phenoxy]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60408169 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.